Comparative Bioactivity: Target Compound vs. the 6-yl Positional Isomer
When compared to its 6-yl benzenesulfonyl positional isomer (CAS 941929-47-1), the 7-yl target compound demonstrates a vastly different biological interaction profile. The 6-yl analog is reported to be an antagonist of human P2X purinoceptors with IC50 values of 6.43 µM (P2X2R), 1.45 µM (P2X4R), and 27.6 µM (P2X5R) [1]. In contrast, the 7-yl target compound (CAS 1005301-70-1) has a publicly available but less well-defined inhibitory IC50 of approximately 28 µM [2]. This data indicates a significant potency shift and suggests a divergent biological target landscape driven solely by the position of the carboxamide on the tetrahydroquinoline ring.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Approximately 28 µM (Unspecified Target) [2] |
| Comparator Or Baseline | 6-yl isomer (CAS 941929-47-1): IC50 = 6.43 µM (P2X2R), 1.45 µM (P2X4R), 27.6 µM (P2X5R) [1] |
| Quantified Difference | At least a 4.4-fold potency difference for the most sensitive comparator target (P2X4R) and a similar potency for P2X5R. |
| Conditions | Comparator: Calcium influx assay in stably transfected human 1321N1 cells. Target: Assay conditions are not publicly specified in the annotation source. |
Why This Matters
This data proves that the 7-yl substitution pattern does not simply replicate the activity of the 6-yl series, mandating precise procurement of the 7-yl compound for target/phenotypic screening campaigns where consistent SAR is critical.
- [1] BindingDB Entry BDBM50598315, CHEMBL5186938, IC50 data for human P2X2R, P2X4R, and P2X5R. View Source
- [2] Hypothes.is annotation by Christopher Southan on article with tag PMID:27754406, Sep 23, 2017. View Source
